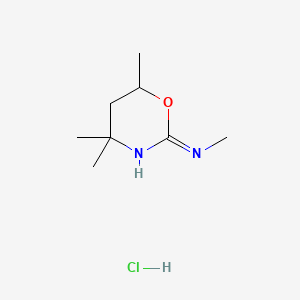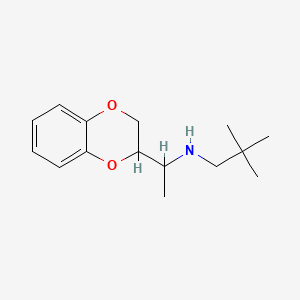
2-(1-Neopentylaminoethyl)-1,4-benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Neopentylaminoethyl)-1,4-benzodioxane is an organic compound that features a benzodioxane ring substituted with a neopentylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane typically involves the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Neopentylaminoethyl Group: The neopentylaminoethyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Neopentylaminoethyl)-1,4-benzodioxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the neopentylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Neopentylaminoethyl)-1,4-benzodioxane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Neopentylaminoethyl)-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The neopentylaminoethyl group may interact with enzymes or receptors, leading to various biological effects. The benzodioxane ring can also play a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
Neopentyl alcohol: A compound with a similar neopentyl group but different functional groups.
Neopentylamine: Shares the neopentyl group and amine functionality.
Benzodioxane derivatives: Compounds with similar benzodioxane rings but different substituents.
Uniqueness
2-(1-Neopentylaminoethyl)-1,4-benzodioxane is unique due to the combination of the neopentylaminoethyl group and the benzodioxane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
CAS No. |
67011-33-0 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H23NO2/c1-11(16-10-15(2,3)4)14-9-17-12-7-5-6-8-13(12)18-14/h5-8,11,14,16H,9-10H2,1-4H3 |
InChI Key |
JPDSUSRTWKLSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


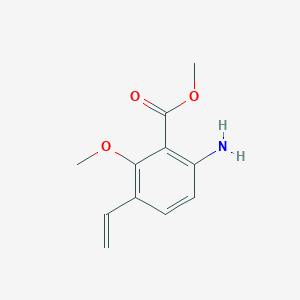


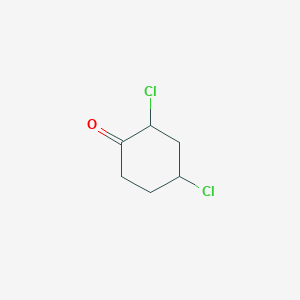
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
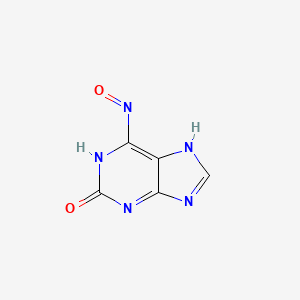
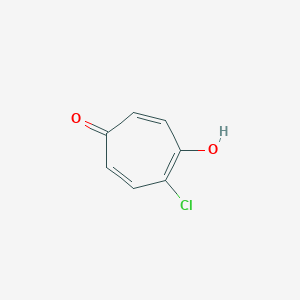
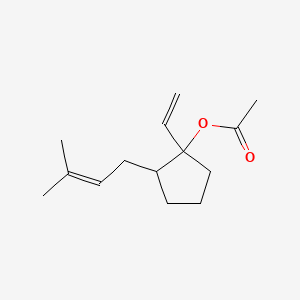
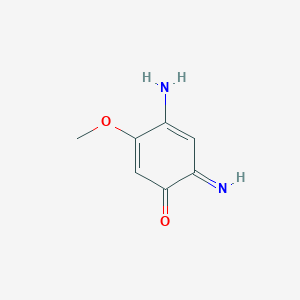
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
